molecular formula C9H6N2O6 B14369200 3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal CAS No. 92708-85-5

3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal

Cat. No.: B14369200
CAS No.: 92708-85-5
M. Wt: 238.15 g/mol
InChI Key: JUMCLRANSUVENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal is an organic compound characterized by the presence of a hydroxy group and two nitro groups on a phenyl ring, attached to a prop-2-enal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal typically involves the nitration of a phenolic compound followed by an aldol condensation reaction. The nitration process introduces nitro groups to the phenyl ring, while the aldol condensation forms the prop-2-enal moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated phenyl derivatives.

Scientific Research Applications

3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play a crucial role in its binding affinity and reactivity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methyl-2-furyl)prop-2-enal
  • 3-Phenylprop-2-enal
  • 2-Propenal, 3-(2-hydroxy-3,5-dinitrophenyl)

Uniqueness

3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal is unique due to the presence of both hydroxy and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties

Properties

CAS No.

92708-85-5

Molecular Formula

C9H6N2O6

Molecular Weight

238.15 g/mol

IUPAC Name

3-(2-hydroxy-3,5-dinitrophenyl)prop-2-enal

InChI

InChI=1S/C9H6N2O6/c12-3-1-2-6-4-7(10(14)15)5-8(9(6)13)11(16)17/h1-5,13H

InChI Key

JUMCLRANSUVENI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=CC=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.